Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the isoquinoline alkaloid family. This compound features a tetrahydroisoquinoline core with specific substitutions at the 1, 2, and 3 positions, as well as a trimethylammonio propyl group at the 2 position, and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the precise conditions required for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Reduction of the compound to simpler isoquinoline derivatives.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of various alkaloids and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and antiviral properties.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new chemical processes and materials, including catalysts and intermediates for pharmaceutical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The trimethylammonio propyl group plays a crucial role in binding to biological targets, leading to various biological responses. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound without the trimethylammonio propyl group.
Isoquinoline: The parent compound without the tetrahydro modification.
Quinoline: A structurally similar compound with a different ring structure.
Uniqueness: Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its related compounds.
Properties
CAS No. |
64047-64-9 |
---|---|
Molecular Formula |
C17H30Br2N2 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
3-(1,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H30N2.2BrH/c1-15-17-10-7-6-9-16(17)11-14-19(15,5)13-8-12-18(2,3)4;;/h6-7,9-10,15H,8,11-14H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
OXCMEGSBLSWICP-UHFFFAOYSA-L |
Canonical SMILES |
CC1C2=CC=CC=C2CC[N+]1(C)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.